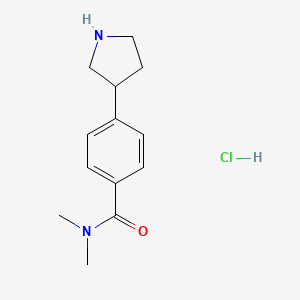![molecular formula C11H12BrFN2 B572707 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole CAS No. 1231930-33-8](/img/structure/B572707.png)
6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
概要
説明
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is a chemical compound with the molecular formula C11H12BrFN2. It is a benzimidazole derivative, characterized by the presence of bromine, fluorine, isopropyl, and methyl groups attached to the benzimidazole ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole involves several steps:
Starting Materials: The synthesis begins with N-(4-bromo-2,6-difluorophenyl)-N’-isopropylacetamidine.
Reaction with Sodium Hydride: Sodium hydride is added to a reaction bottle containing an aprotic solvent. The mixture is stirred at a constant temperature.
Addition of Starting Material: The starting material is dissolved in an aprotic solvent and added dropwise to the reaction bottle. The reaction mixture is heated to 40-100°C and stirred for 4-10 hours.
Workup: After the reaction is complete, the mixture is cooled to room temperature, and water is added. The solution is extracted three times, and the organic phases are combined and washed with saturated saline solution. The organic phase is dried using anhydrous sodium sulfate and filtered.
Crystallization: The filtrate is concentrated, and n-hexane is added to dissolve the residue. Deionized water is added to the solution, and the mixture is left to stand overnight.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Nucleophilic Substitution: The presence of electron-withdrawing groups makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Sodium Hydride: Used as a base in the initial synthesis.
Aprotic Solvents: Such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
n-Hexane: Used for crystallization and purification.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Common products include various substituted benzimidazole derivatives.
科学的研究の応用
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of Abemaciclib, a kinase inhibitor used for the treatment of advanced or metastatic breast cancer.
Chemical Research: The compound is used in the study of benzimidazole derivatives and their chemical properties.
Biological Research: It is used in the development of new drugs and therapeutic agents.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of Abemaciclib, it plays a crucial role in inhibiting cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. The inhibition of CDKs leads to the suppression of cancer cell proliferation and tumor growth .
類似化合物との比較
Similar Compounds
- 6-Bromo-4-fluoro-2-methyl-1H-1,3-benzodiazole
- 4-Bromo-2,6-difluoroaniline
- N-Isopropylacetamidine
Uniqueness
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of Abemaciclib highlights its importance in pharmaceutical research and development .
特性
IUPAC Name |
6-bromo-4-fluoro-2-methyl-1-propan-2-ylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2/c1-6(2)15-7(3)14-11-9(13)4-8(12)5-10(11)15/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQZRZLUEGCXFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C(C)C)C=C(C=C2F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719275 | |
| Record name | 6-Bromo-4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231930-33-8 | |
| Record name | 6-Bromo-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1231930-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

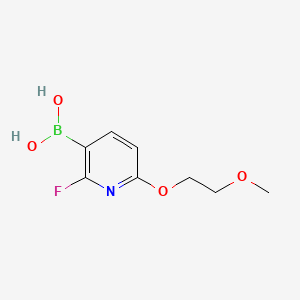
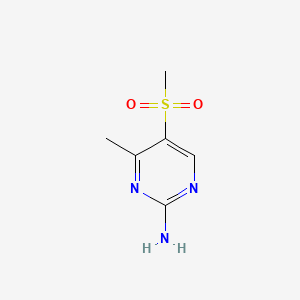
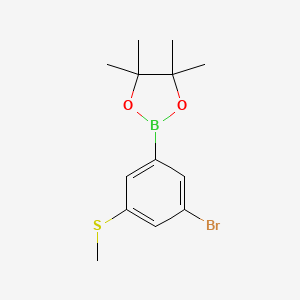

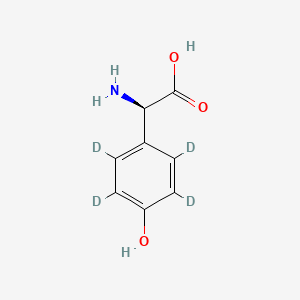

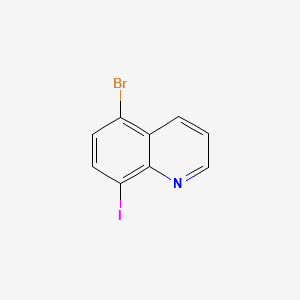
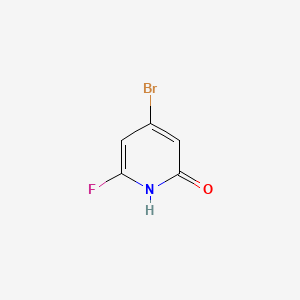
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572641.png)
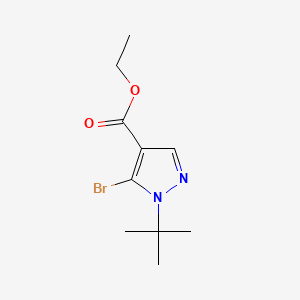
![6-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B572643.png)
